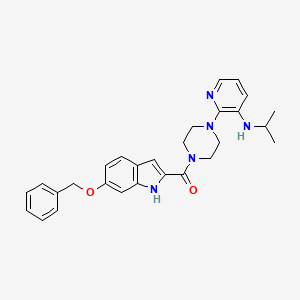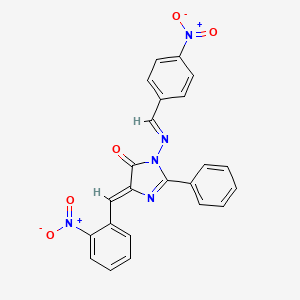
ent-3S,16S,17-trihydroxy-kauran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-3S,16S,17-trihydroxy-kauran-2-one is a diterpenoid compound with the molecular formula C20H32O4. It belongs to the class of kaurane diterpenes, which are known for their diverse biological activities. This compound is characterized by its three hydroxyl groups and a ketone functional group, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ent-3S,16S,17-trihydroxy-kauran-2-one typically involves the biotransformation of kaurane diterpenes. Fungal biotransformations are commonly employed to introduce hydroxyl groups at specific positions on the kaurane skeleton. For example, the biotransformation of ent-kaur-16-en-19-ol with the fungus Cunninghamella echinulata can yield ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of genetically engineered microorganisms may offer potential routes for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Ent-3S,16S,17-trihydroxy-kauran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of this compound derivatives with secondary alcohol groups.
Substitution: Formation of this compound ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of ent-3S,16S,17-trihydroxy-kauran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone functional group allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation, cell proliferation, and microbial growth.
Comparación Con Compuestos Similares
Ent-3S,16S,17-trihydroxy-kauran-2-one can be compared with other kaurane diterpenes, such as ent-kaurane-3α,16β,17-triol. While both compounds share a similar kaurane skeleton, this compound is unique due to its specific hydroxylation pattern and the presence of a ketone group .
List of Similar Compounds
- Ent-kaurane-3α,16β,17-triol
- Ent-kauran-16β,19-diol
- Ent-kauran-16β,17,19-triol
These compounds share structural similarities but differ in their functional groups and biological activities.
Propiedades
Número CAS |
136025-64-4 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(1S,4S,6S,9S,10R,13R,14S)-6,14-dihydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-7-one |
InChI |
InChI=1S/C20H32O4/c1-17(2)14-6-7-19-8-12(20(24,10-19)11-21)4-5-15(19)18(14,3)9-13(22)16(17)23/h12,14-16,21,23-24H,4-11H2,1-3H3/t12-,14-,15+,16-,18-,19+,20-/m1/s1 |
Clave InChI |
PDTSXGBDZWSUTI-YFFOHKSQSA-N |
SMILES isomérico |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
SMILES canónico |
CC1(C2CCC34CC(CCC3C2(CC(=O)C1O)C)C(C4)(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


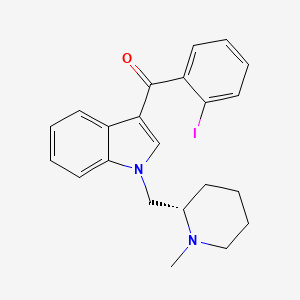
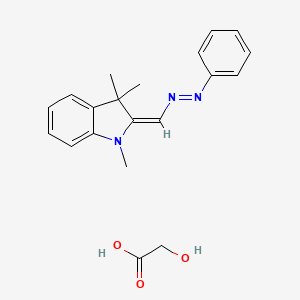

![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

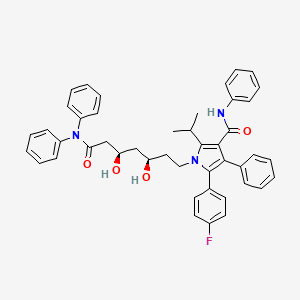
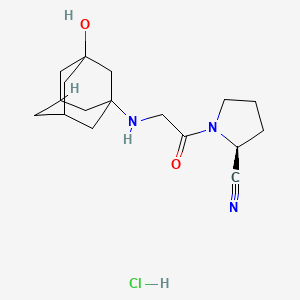
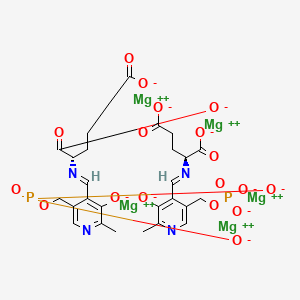
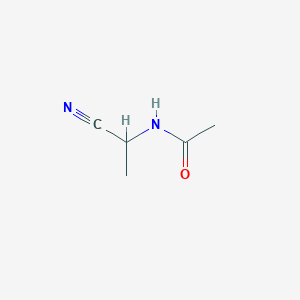
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
